molecular formula C15H13FO2 B8098948 Benzyl 3-fluoro-5-methylbenzoate CAS No. 2070896-26-1

Benzyl 3-fluoro-5-methylbenzoate

Cat. No.: B8098948
CAS No.: 2070896-26-1
M. Wt: 244.26 g/mol
InChI Key: IFTBUDIGUSCOCZ-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-5-methylbenzoate: is an organic compound with the molecular formula C15H13FO2. It is characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, and an ester functional group attached to a benzyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-fluoro-5-methylbenzoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 3-fluoro-5-methylbenzoyl chloride, followed by esterification with benzyl alcohol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and stirred to ensure complete reaction.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form benzyl 3-fluoro-5-methylbenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like halides and amines can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Benzyl 3-fluoro-5-methylbenzoic acid.

  • Reduction: Benzyl 3-fluoro-5-methylbenzyl alcohol or amine derivatives.

  • Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 3-fluoro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 3-fluoro-5-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorine atom in the compound can enhance its binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • Benzyl 3-chloro-5-methylbenzoate: Similar structure with a chlorine atom instead of fluorine.

  • Benzyl 3-fluoro-4-methylbenzoate: Similar structure with the fluorine and methyl groups in different positions.

  • Benzyl 3-fluoro-5-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: Benzyl 3-fluoro-5-methylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl 3-fluoro-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11-7-13(9-14(16)8-11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTBUDIGUSCOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220299
Record name Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070896-26-1
Record name Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070896-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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